

# Application Notes: Lactate Dehydrogenase-Coupled Assay for PKM2 Activators

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## Compound of Interest

Compound Name: PKM2 activator 2

Cat. No.: B1262620

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## Introduction

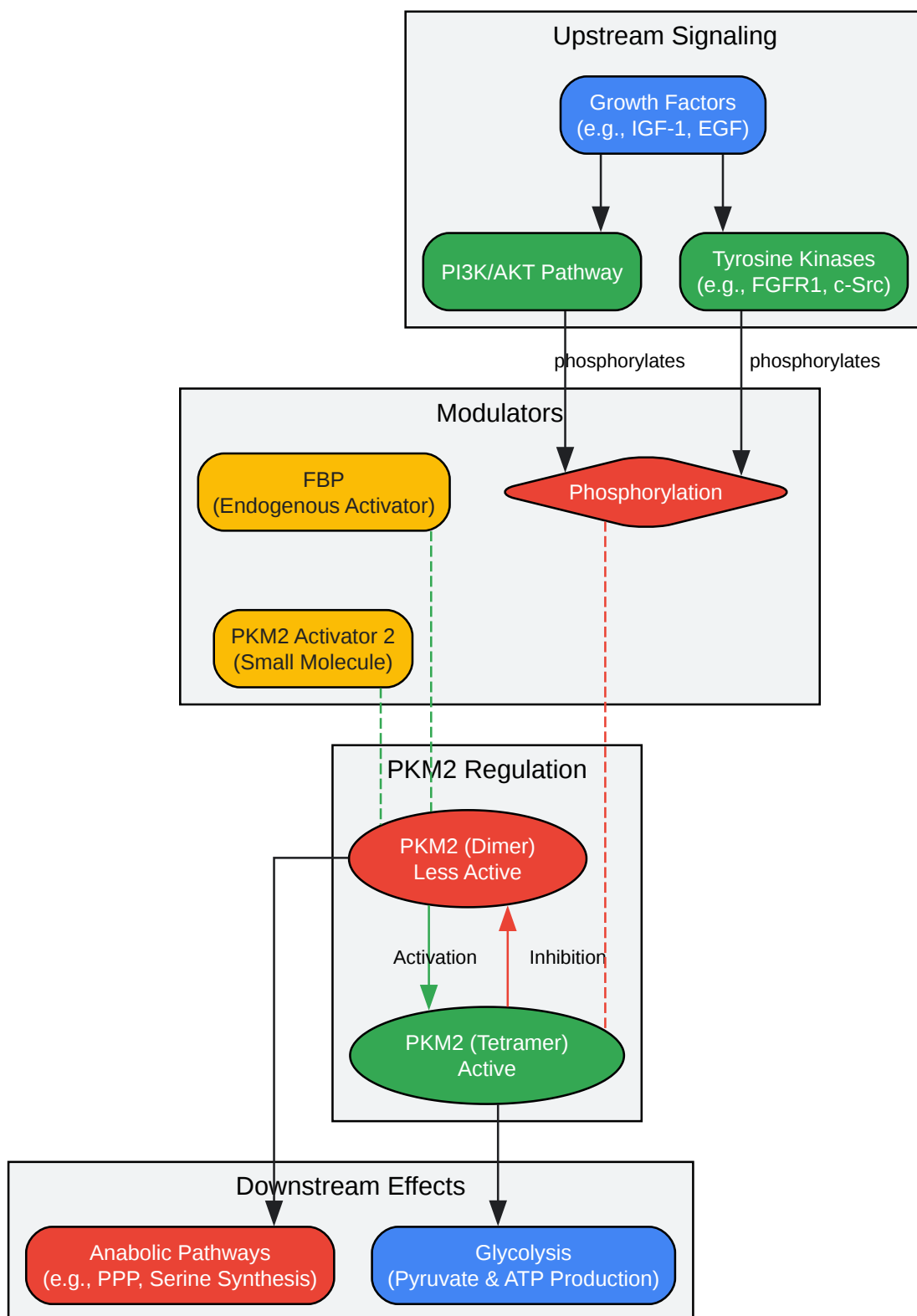
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state, allowing cancer cells to modulate metabolic pathways to support proliferation.[1][3] The dimeric form of PKM2 is less active, leading to the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, a phenomenon central to the Warburg effect.[3] Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics as they can suppress tumor growth.

## Assay Principle

The lactate dehydrogenase (LDH)-coupled assay is a reliable and widely used spectrophotometric method for determining the enzymatic activity of PKM2 in real-time. This continuous assay measures the rate of pyruvate production by PKM2. The pyruvate generated is then immediately converted to lactate by LDH, a process that involves the concomitant oxidation of NADH to NAD<sup>+</sup>. The decrease in NADH concentration can be monitored by measuring the decrease in absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the PKM2 activity. This method is suitable for high-throughput screening of potential PKM2 activators.

## PKM2 Signaling and Activation

PKM2 activity is regulated by various cellular signals and post-translational modifications. Growth factor signaling, for instance, can lead to the phosphorylation of PKM2, which promotes its less active dimeric state. Activators of PKM2, such as the endogenous activator fructose-1,6-bisphosphate (FBP) and synthetic small molecules, promote the formation of the stable and active tetramer. This activation can redirect glucose metabolism from anabolic pathways back towards energy production, thereby inhibiting cancer cell proliferation.

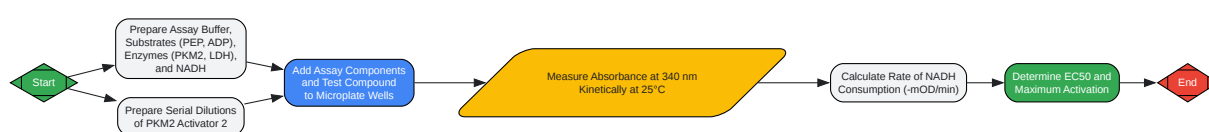


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Caption: PKM2 signaling pathway and points of regulation.

## Experimental Workflow

The experimental workflow for the LDH-coupled assay to identify and characterize PKM2 activators is straightforward. The assay is initiated by combining the assay components, including the PKM2 enzyme, its substrates (PEP and ADP), LDH, and NADH. The test compound, a potential PKM2 activator, is added to this mixture. The reaction is monitored in a microplate reader, and the rate of decrease in absorbance at 340 nm is calculated to determine the level of PKM2 activation.



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Caption: Experimental workflow for the LDH-coupled PKM2 assay.

## Experimental Protocols

### Materials and Reagents

- Recombinant Human PKM2
- L-Lactate Dehydrogenase (LDH) from rabbit muscle
- Phosphoenolpyruvic acid monopotassium salt (PEP)
- Adenosine 5'-diphosphate sodium salt (ADP)
- $\beta$ -Nicotinamide adenine dinucleotide, reduced disodium salt hydrate (NADH)
- **PKM2 Activator 2** (or other test compounds)
- Fructose-1,6-bisphosphate (FBP) - for positive control

- Tris-HCl
- KCl
- $\text{MgCl}_2$
- DMSO
- 96-well UV-transparent microplates
- Microplate reader with spectrophotometer capable of reading absorbance at 340 nm

## Preparation of Solutions

- Assay Buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM  $\text{MgCl}_2$ , pH 7.5): Prepare a stock solution of the assay buffer and adjust the pH to 7.5. Store at 4°C.
- Substrate/Cofactor Mix: Prepare a concentrated stock solution containing PEP, ADP, and NADH in the assay buffer. For a final assay concentration of 200  $\mu\text{M}$  for each, prepare a stock solution accordingly. Protect the NADH solution from light.
- Enzyme Mix: Prepare a solution of PKM2 and LDH in the assay buffer. The final concentrations in the assay will be in the nM range for PKM2 and U/mL for LDH. The optimal concentrations should be determined empirically.
- Test Compound (**PKM2 Activator 2**): Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in DMSO to test a range of concentrations.

## LDH-Coupled Assay Protocol

- Assay Plate Preparation:
  - Add 2  $\mu\text{L}$  of the serially diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.
- Reaction Mixture Preparation:

- Prepare a master mix containing the assay buffer, substrate/cofactor mix (PEP, ADP, NADH), and the enzyme mix (PKM2, LDH).
- Initiate the Reaction:
  - Add 198  $\mu\text{L}$  of the reaction mixture to each well of the 96-well plate containing the test compound. The final reaction volume will be 200  $\mu\text{L}$ .
- Kinetic Measurement:
  - Immediately place the plate in a microplate reader pre-warmed to 25°C.
  - Measure the absorbance at 340 nm every 30 seconds for a total of 20-30 minutes.
- Data Analysis:
  - For each well, calculate the rate of decrease in absorbance over the linear portion of the reaction curve ( $V_{\text{max}}$ ). This rate is expressed as -milli-absorbance units per minute (-mAU/min).
  - Plot the reaction rate against the concentration of the PKM2 activator.
  - Determine the  $\text{EC}_{50}$  (half-maximal effective concentration) and the maximum percentage of activation by fitting the data to a dose-response curve.

## Data Presentation

The following tables summarize representative quantitative data for known PKM2 activators, which can be used as a reference for evaluating "**PKM2 Activator 2**".

Table 1: Kinetic Parameters of PKM2 Activators

Activator	EC <sub>50</sub> (μM)	Maximum Activation (Fold Increase)	Reference
DASA-58	19.6	Not explicitly stated, but dose-dependent increase observed.	
TEPP-46	Not explicitly stated, but shown to increase PKM2 activity.	Not explicitly stated, but shown to increase PKM2 activity.	
FBP (Fructose-1,6-bisphosphate)	Varies (endogenous activator)	~2 to 4-fold in Kinase-Glo assay, 1.3-fold in LDH-coupled assay.	

Table 2: Effects of PKM2 Activation on Cellular Metabolism

Activator	Cell Line	Effect on Lactate Production	Effect on Glucose Consumption	Reference
DASA	H1299	Decreased	No significant change	
TEPP-46	H1299	Increased secretion	Increased	

Note: The differing effects on lactate production between DASA and TEPP-46 may be due to different experimental conditions or downstream metabolic consequences of PKM2 activation.

## References

- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
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